2,3-Dimethyl-2'-piperidinomethyl benzophenone 2,3-Dimethyl-2'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898773-21-2
VCID: VC3871798
InChI: InChI=1S/C21H25NO/c1-16-9-8-12-19(17(16)2)21(23)20-11-5-4-10-18(20)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol

2,3-Dimethyl-2'-piperidinomethyl benzophenone

CAS No.: 898773-21-2

Cat. No.: VC3871798

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-2'-piperidinomethyl benzophenone - 898773-21-2

Specification

CAS No. 898773-21-2
Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
IUPAC Name (2,3-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H25NO/c1-16-9-8-12-19(17(16)2)21(23)20-11-5-4-10-18(20)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3
Standard InChI Key APIQFZOYPAYLNR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C

Introduction

2,3-Dimethyl-2'-piperidinomethyl benzophenone is a complex organic compound with the CAS number 898773-21-2. It belongs to the class of benzophenones, which are known for their applications in various fields, including pharmaceuticals and organic synthesis. This compound is specifically characterized by its structure, which includes a benzophenone backbone with a piperidine moiety attached.

Potential Uses

  • Pharmaceutical Intermediates: Benzophenones are used in the synthesis of various drugs due to their ability to form complex structures that can interact with biological targets.

  • Organic Synthesis: The compound's structure makes it suitable for further modification to create diverse organic molecules.

  • Materials Science: Benzophenones can be used in the development of new materials with specific optical or electrical properties.

Synthesis and Preparation

The synthesis of 2,3-Dimethyl-2'-piperidinomethyl benzophenone typically involves reactions that form the benzophenone core and attach the piperidine moiety. Common methods include Friedel-Crafts acylation followed by alkylation reactions to introduce the piperidine group.

Synthesis Steps

  • Benzophenone Formation: This involves the reaction of a benzene derivative with an acyl chloride in the presence of a catalyst.

  • Introduction of Piperidine Moiety: Alkylation reactions are used to attach the piperidine group to the benzophenone core.

Safety and Handling

Handling of 2,3-Dimethyl-2'-piperidinomethyl benzophenone requires standard laboratory precautions due to its chemical nature. It is essential to follow proper safety protocols, including wearing protective gear and ensuring good ventilation.

Safety Data

  • Signal Word: Not specified

  • Hazard Statements: Not available

  • Precautionary Statements: General laboratory safety precautions recommended

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